molecular formula C19H28N2O2 B249143 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No. B249143
M. Wt: 316.4 g/mol
InChI Key: VBCMGHBBASXMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone, also known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPE is a selective antagonist of the serotonin 5-HT1A receptor and has been studied for its potential use as an antidepressant and anxiolytic agent.

Mechanism of Action

1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, this compound can produce antidepressant and anxiolytic effects. This compound has also been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce antidepressant and anxiolytic effects in animal models. This compound has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone in lab experiments is its selectivity for the 5-HT1A receptor. This allows for more precise studies on the role of this receptor in mood, anxiety, and stress. However, one limitation is that this compound may not be effective in all animal models of depression and anxiety. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in these experiments.

Future Directions

There are several future directions for the study of 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone. One area of interest is the potential use of this compound in combination with other antidepressant and anxiolytic agents. Another area of interest is the study of this compound in human clinical trials to determine its efficacy and safety as a treatment for depression and anxiety disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in other fields, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone involves the reaction of 1-(4-bromophenyl)-2-phenoxyethanone with 2-methylcyclohexylamine in the presence of sodium hydride. The resulting product is then purified through recrystallization to obtain this compound in a pure form.

Scientific Research Applications

1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone has been studied extensively for its potential use as an antidepressant and anxiolytic agent. Studies have shown that this compound can selectively block the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been shown to produce antidepressant and anxiolytic effects in animal models, suggesting its potential use in treating depression and anxiety disorders.

properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-[4-(2-methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C19H28N2O2/c1-16-7-5-6-10-18(16)20-11-13-21(14-12-20)19(22)15-23-17-8-3-2-4-9-17/h2-4,8-9,16,18H,5-7,10-15H2,1H3

InChI Key

VBCMGHBBASXMCY-UHFFFAOYSA-N

SMILES

CC1CCCCC1N2CCN(CC2)C(=O)COC3=CC=CC=C3

Canonical SMILES

CC1CCCCC1N2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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